molecular formula C11H17NO3 B2998962 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 49682-94-2

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2998962
CAS No.: 49682-94-2
M. Wt: 211.261
InChI Key: XKPSPNAWLOSPNL-UHFFFAOYSA-N
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Description

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a cyclopropylcarbonyl group at the nitrogen atom. This structure combines a rigid spirocyclic backbone with a reactive carbonyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

cyclopropyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(9-1-2-9)12-5-3-11(4-6-12)14-7-8-15-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPSPNAWLOSPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using cost-effective and readily available starting materials. The reaction conditions are adjusted to ensure high yield and purity of the final product. The process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compounds with Similar Spirocyclic Cores and Varied Substituents

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is frequently modified to study structure-activity relationships. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl) analog 3-(5-Fluoro-indol-2-yl)phenyl C21H19FN2O2 350.39 Inhibitor of AAA ATPase p97
8-(4-Phenylquinolin-2-yl) analog (10a) 4-Phenylquinolin-2-yl C22H22N2O2 354.43 Anticancer candidate; liquid, 21.6% yield
8-(Bicyclo[1.1.1]pentan-1-yl) analog Bicyclo[1.1.1]pentane C12H19NO2 209.28 High lipophilicity (XLogP3: 1.9)
8-(4-Piperidinyl) analog 4-Piperidinyl C12H22N2O2 226.33 Solubility: 4.42 mM in DMSO
8-(Cyclopropylmethyl) analog Cyclopropylmethyl-carbonitrile C13H19NO2 221.30 High stability, used in radioligands

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in the indole analog) enhance reactivity in cross-coupling reactions .
  • Lipophilicity : Bicyclo and cyclopropyl groups increase lipophilicity (XLogP3 ~1.9–2.5), improving blood-brain barrier penetration .

Ring Size Variations in Spirocyclic Analogs

Altering the spirocyclic ring size significantly impacts molecular geometry and properties:

Compound Name Ring Structure Molecular Formula Molecular Weight Key Differences Reference
1,4-Dioxa-8-azaspiro[4.6]undecane 6-membered dioxane ring C8H15NO2 157.21 Enhanced conformational flexibility
1,5-Dioxa-9-azaspiro[5.5]undecane 5-membered dioxolane ring C11H19NO3 213.27 Increased steric hindrance

Key Observations :

  • Flexibility : Larger rings (e.g., 6-membered in spiro[4.6]undecane) allow greater rotational freedom, facilitating binding to larger protein pockets .
  • Steric Effects : Smaller rings (e.g., 5-membered dioxolane) restrict substituent orientation, affecting synthetic yields .

Substituent-Driven Functional Differences

Aryl and Heteroaryl Substituents
  • 4-Iodophenyl analog : Used in Suzuki-Miyaura couplings; iodine serves as a leaving group for further functionalization .
Halogenated Derivatives
  • 8-(5-Bromo-2-chlorobenzyl) analog : Halogens improve metabolic stability and serve as handles for further cross-coupling .

Biological Activity

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its interactions with biological systems.

Structural Characteristics

The compound features a spirocyclic structure characterized by two interconnected rings, which provides rigidity and enhances its stability. The presence of functional groups such as carbonyl and ether contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking enzymatic activity.
  • Receptor Modulation : It can modulate receptor pathways, influencing cellular signaling processes that are crucial for various physiological functions.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models, suggesting therapeutic applications in inflammatory diseases.
  • Antimicrobial Effects : Some studies have reported antimicrobial activity against specific pathogens, highlighting its potential use in treating infections.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Research conducted at a leading pharmacological institute assessed the anti-inflammatory properties of the compound using an animal model of acute inflammation. The findings demonstrated a marked reduction in inflammatory markers and edema when treated with the compound compared to controls.

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelReference
AntitumorModerateJournal of Medicinal Chemistry
Anti-inflammatoryHighPharmacological Research
AntimicrobialModerateMicrobial Pathogenesis Journal

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Starting Materials : Tetrahydropyran derivatives and cyclopropanecarboxylic acids.
  • Reagents Used : Potassium permanganate for oxidation reactions, lithium aluminum hydride for reductions.

Q & A

What are the standard synthetic routes for 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane, and how are intermediates characterized?

Basic Research Question
The synthesis typically involves sequential functionalization of the 1,4-dioxa-8-azaspiro[4.5]decane core. A common approach is:

  • Step 1: Nucleophilic substitution at the spirocyclic nitrogen using cyclopropylcarbonyl chloride under inert conditions (e.g., N₂ atmosphere) .
  • Step 2: Purification via column chromatography (e.g., silica gel, 30–40% EtOAc/hexanes) .
  • Characterization:
    • NMR: ¹H and ¹³C NMR to confirm spirocyclic integrity and cyclopropane geometry (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .
    • HRMS: High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

How can X-ray crystallography resolve structural ambiguities in spirocyclic compounds like this compound?

Basic Research Question
Single-crystal X-ray diffraction is critical for:

  • Confirming spiro connectivity: Differentiating between azaspiro and alternative ring systems (e.g., fused bicyclic structures).
  • Analyzing torsion angles: Key for assessing conformational flexibility (e.g., cyclopropane ring strain vs. spirocyclic stability) .
  • Methodology: Crystals grown via slow evaporation or sublimation (e.g., orthorhombic P2₁2₁2₁ space group for related analogs) .

What strategies optimize palladium-catalyzed coupling reactions for functionalizing the spirocyclic core?

Advanced Research Question
Buchwald-Hartwig amination or Suzuki-Miyaura coupling is employed to introduce aryl/heteroaryl groups. Key factors:

  • Catalyst system: Pd₂(dba)₃/CyJohnPhos for aryl bromides (e.g., coupling 3-bromophenylindole to the spiro-N) .
  • Solvent/base: Degassed dioxane with K₃PO₄ to minimize side reactions.
  • Yield optimization: Microwave-assisted heating (110°C, 6 h) improves reaction efficiency (81% yield reported in analogs) .

How do structural modifications impact biological activity in spirocyclic derivatives?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Substituent effects: Bulky groups (e.g., 3-(5-fluoroindol-2-yl)phenyl) enhance binding to targets like p97 ATPase by filling hydrophobic pockets .
  • Spirocyclic rigidity: The 1,4-dioxa-8-azaspiro[4.5]decane scaffold restricts conformational freedom, improving selectivity in enzyme inhibition .
  • Methodology:
    • In vitro assays: Measure IC₅₀ values against target enzymes (e.g., p97 ATPase inhibition via malachite green phosphate detection) .
    • Molecular docking: Predict binding modes using software like AutoDock Vina .

What are the challenges in developing radiolabeled derivatives for in vivo imaging?

Advanced Research Question
Fluorine-18 labeling for PET imaging requires:

  • Isotope incorporation: Late-stage ¹⁸F-fluorination via nucleophilic substitution (e.g., using K¹⁸F/K222 complex) .
  • Lipophilicity control: Balancing log P values (e.g., <3) to ensure blood-brain barrier penetration for tumor imaging .
  • Validation: Biodistribution studies in rodent models to assess tumor uptake vs. background signal .

How do crystallographic packing modes influence nonlinear optical (NLO) properties in spirocyclic compounds?

Advanced Research Question
Noncentrosymmetric crystal packing (e.g., orthorhombic P2₁2₁2₁) is essential for second-harmonic generation (SHG). Key findings:

  • Dipole alignment: Antiparallel molecular arrangements reduce dipole-dipole repulsion, enhancing SHG efficiency .
  • Theoretical modeling: Semiempirical CNDO/S-CI calculations predict hyperpolarizability (β) values >100 × 10⁻³⁰ esu in analogs .

How can reaction yields be improved in spirocyclic compound synthesis?

Basic Research Question
Yield discrepancies (e.g., 52% vs. 81% in similar reactions) are addressed via:

  • Catalyst tuning: Switching from Pd(OAc)₂ to Pd₂(dba)₃ improves stability in coupling reactions .
  • Additives: Ligands like CyJohnPhos enhance catalytic activity for challenging substrates .
  • Workup optimization: Neutralization with Na₂CO₃ post-acid hydrolysis minimizes decomposition .

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